molecular formula C28H28N2O4 B10912907 methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10912907
M. Wt: 456.5 g/mol
InChI Key: UKQPZNJWCSCTFV-UHFFFAOYSA-N
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Description

Methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methoxyphenyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction:

    Bromination: The final step involves the bromination of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 4-[[4-ethyl-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H28N2O4/c1-5-25-26(21-8-6-10-23(16-21)32-2)29-30(27(25)22-9-7-11-24(17-22)33-3)18-19-12-14-20(15-13-19)28(31)34-4/h6-17H,5,18H2,1-4H3

InChI Key

UKQPZNJWCSCTFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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